molecular formula C10H10OS B8736672 2-(Benzo[b]thiophen-6-yl)ethanol

2-(Benzo[b]thiophen-6-yl)ethanol

Cat. No.: B8736672
M. Wt: 178.25 g/mol
InChI Key: NANZJLLIORBGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[b]thiophen-6-yl)ethanol is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes are known for their aromatic properties and are found in various natural and synthetic sources. This compound has a molecular formula of C10H10OS and is characterized by the presence of a thiophene ring fused to a benzene ring, with an ethanol group attached to the sixth position of the benzothiophene ring.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-6-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes .

Comparison with Similar Compounds

2-(Benzo[b]thiophen-6-yl)ethanol can be compared with other similar compounds, such as:

The uniqueness of benzo[b]thiophene-6-ethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

2-(1-benzothiophen-6-yl)ethanol

InChI

InChI=1S/C10H10OS/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,11H,3,5H2

InChI Key

NANZJLLIORBGBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CS2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-vinylbenzo[b]thiophene (2.124 g, 13.3 mmol) in 80 mL THF was added to a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (5.21 g, 21.3 mmol) in 80 mL THF, rinsing with 5 mL THF. The solution was heated at 60° C. for 2.5 h and then a solution of H2O2 (36 mL, 35%)/NaOH (36 mL. 0.5 M)/H2O (9 mL) was added slowly. The reaction was then heated to 85° C. for 1 h, cooled to room temperature and 50 mL H2O was added. The mixture was extracted with ethyl acetate (3×50 mL), the combined organic solution was washed with brine and then was dried (Na2SO4), filtered and evaporated. Purification by flash chromatography (ethyl acetate/hexanes) gave the title compound (2.338 g, 99%).
Quantity
2.124 g
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
99%

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